![molecular formula C16H17N3O3 B6968774 [2-(3-Methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone](/img/structure/B6968774.png)
[2-(3-Methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone: is a complex organic compound that features a morpholine ring attached to a pyrimidine core, with a methoxyphenyl group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved by reacting diethanolamine with concentrated sulfuric acid, leading to the dehydration and cyclization to form morpholine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the morpholine derivative under basic conditions.
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine and pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(3-Methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its pharmacokinetic properties and potential as a drug candidate.
Materials Science: It is investigated for its use in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of [2-(3-Methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
[2-(3-Methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone: can be compared with other morpholine and pyrimidine derivatives:
Morpholine Derivatives: Compounds like afobazole and other morpholine-based drugs share similar structural features but differ in their pharmacological profiles.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine arabinoside are well-known pyrimidine derivatives used in chemotherapy.
The uniqueness of This compound
Eigenschaften
IUPAC Name |
[2-(3-methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-4-2-3-12(7-14)15-10-19(5-6-22-15)16(20)13-8-17-11-18-9-13/h2-4,7-9,11,15H,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMYYVHZTFIVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CCO2)C(=O)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B6968694.png)
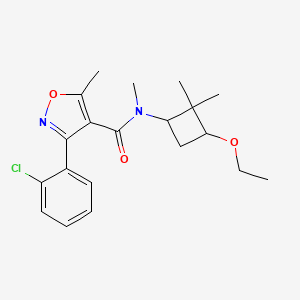
![5-iodo-N-[3-(1-methylpyrazol-4-yl)propyl]pyridin-2-amine](/img/structure/B6968704.png)
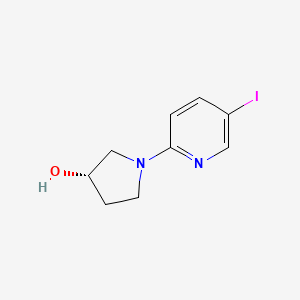
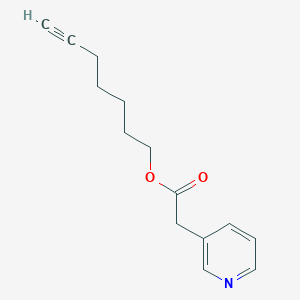
![4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6968736.png)
![N-[4-(trifluoromethyl)oxan-4-yl]quinoline-8-sulfonamide](/img/structure/B6968741.png)
![2-[1-(3-Iodopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B6968748.png)
![4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B6968754.png)
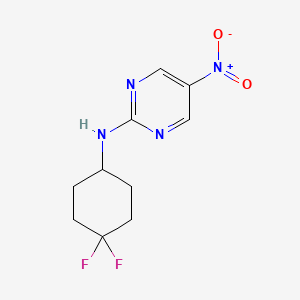
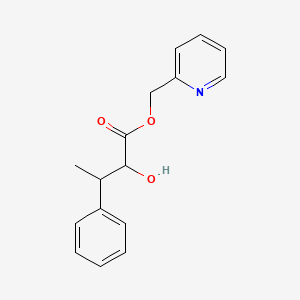
![3-[4-(4-Chlorophenyl)-4-fluoropiperidin-1-yl]sulfonyl-5-fluoropyridine](/img/structure/B6968795.png)
![(5-Chloropyrazolo[1,5-a]pyridin-2-yl)-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B6968801.png)
![Tert-butyl 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)butanoate](/img/structure/B6968816.png)
